molecular formula C24H26N4O2 B2909188 N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902043-92-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2909188
CAS No.: 902043-92-9
M. Wt: 402.498
InChI Key: WXGYEIFVGYEJQS-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidin-7-amine derivative featuring:

  • A 3,4-dimethoxyphenethylamine substituent at the 7-position.
  • 5,6-dimethyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core. Its molecular formula is C24H23F3N4O2 (monoisotopic mass: 456.1773) . The trifluoromethyl group at the 2-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogues.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16-17(2)27-24-20(19-8-6-5-7-9-19)15-26-28(24)23(16)25-13-12-18-10-11-21(29-3)22(14-18)30-4/h5-11,14-15,25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYEIFVGYEJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dimethoxyphenyl group: This step may involve the use of reagents such as dimethoxybenzene derivatives and appropriate coupling agents.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Variations

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives are structurally diverse, with variations in:

  • Core substituents (positions 2, 3, 5, and 6).
  • Amine side chains (e.g., pyridinylmethyl, phenethyl, or substituted aryl groups).

The table below compares Compound A with selected analogues from the evidence:

Compound Name / ID Molecular Formula Substituents (Core) Amine Side Chain Molecular Weight Key Properties/Data Source
Compound A C24H23F3N4O2 5,6-dimethyl; 3-phenyl; 2-CF3 3,4-Dimethoxyphenethyl 456.47 ChemSpider ID: 4090237; Monoisotopic mass: 456.1773
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C27H31N4O2 6-ethyl; 2,5-dimethyl; 3-phenyl 3,4-Dimethoxyphenethyl 430.5 XLogP3: 5.8; Topological Polar Surface Area: 60.7
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47 ) C25H20FN5 3-(4-fluorophenyl); 5-phenyl (6-Methylpyridin-2-yl)methyl 409.17 Mp: 177–180 °C; Purity: 99.1%; HRMS: 409.1718
2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine C22H22N4 2-ethyl; 5-methyl; 3-phenyl Pyridin-2-ylmethyl 342.44 InChIKey: YETHICVZVUZWFB-UHFFFAOYSA-N
5-Methyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (39a ) C14H11F3N4 5-methyl; 3-(3-CF3-phenyl) Unsubstituted NH2 294.0 MS: [M+H]+ 294.0; synthesized via β-ketoester condensation

Substituent Effects on Physicochemical Properties

  • The 6-ethyl-2,5-dimethyl analogue () has a higher XLogP3 (5.8) than Compound A, likely due to additional alkyl groups.
  • Melting Points :
    • Pyridinylmethyl-substituted compounds (e.g., 47 ) exhibit higher melting points (177–180 °C) compared to phenethyl derivatives, suggesting stronger crystal packing .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₁₇N₃O₃
Molecular Weight: 223.2683 g/mol
CAS Registry Number: 6275-29-2
IUPAC Name: this compound

The compound features a pyrazolo-pyrimidine core structure which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF7 (Breast)0.01Induction of apoptosis
NCI-H460 (Lung)0.03Inhibition of Aurora-A kinase
SF-268 (Brain)31.5Disruption of microtubule dynamics

These results suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The pyrazole derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For instance:

  • Inhibition of COX and LOX Enzymes: Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response.

Case Studies

  • Study on MCF7 Cell Line:
    A study conducted by Mohareb et al. demonstrated that the compound induced apoptosis in MCF7 cells with an IC₅₀ value of 0.01 µM. The mechanism involved activation of caspase pathways leading to programmed cell death .
  • Aurora-A Kinase Inhibition:
    Another research highlighted that this compound effectively inhibited Aurora-A kinase in NCI-H460 cells with an IC₅₀ of 0.03 µM. This inhibition is significant as Aurora-A kinase plays a vital role in cell cycle regulation and is often overexpressed in various cancers .

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